Cas no 67698-65-1 (2-(cyclohexyloxy)benzaldehyde)
2-(cyclohexyloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-(cyclohexyloxy)-
- 2-cyclohexyloxybenzaldehyde
- 2-(cyclohexyloxy)benzaldehyde
- Z335440220
- AKOS000260304
- EN300-1588536
- 67698-65-1
- DTXSID00615254
- CS-0235599
- SCHEMBL11779563
-
- Inchi: 1S/C13H16O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2
- InChI Key: ZHDRUIVPJYQJEK-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C=O)C1CCCCC1
Computed Properties
- Exact Mass: 204.11508
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-(cyclohexyloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM459071-1g |
Benzaldehyde, 2-(cyclohexyloxy)- |
67698-65-1 | 95%+ | 1g |
$466 | 2023-02-01 | |
| Enamine | EN300-1588536-0.05g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 0.05g |
$81.0 | 2023-07-10 | |
| Enamine | EN300-1588536-0.1g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 0.1g |
$120.0 | 2023-07-10 | |
| Enamine | EN300-1588536-0.25g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 0.25g |
$172.0 | 2023-07-10 | |
| Enamine | EN300-1588536-0.5g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 0.5g |
$320.0 | 2023-07-10 | |
| Enamine | EN300-1588536-1.0g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 1.0g |
$428.0 | 2023-07-10 | |
| Enamine | EN300-1588536-2.5g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 2.5g |
$838.0 | 2023-07-10 | |
| Enamine | EN300-1588536-5.0g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 5.0g |
$1240.0 | 2023-07-10 | |
| Enamine | EN300-1588536-10.0g |
2-(cyclohexyloxy)benzaldehyde |
67698-65-1 | 95% | 10.0g |
$1839.0 | 2023-07-10 | |
| Aaron | AR0064SM-50mg |
Benzaldehyde, 2-(cyclohexyloxy)- |
67698-65-1 | 95% | 50mg |
$137.00 | 2025-01-23 |
2-(cyclohexyloxy)benzaldehyde Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(cyclohexyloxy)benzaldehyde
Recent Advances in the Study of 2-(Cyclohexyloxy)benzaldehyde (CAS: 67698-65-1) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(Cyclohexyloxy)benzaldehyde (CAS: 67698-65-1) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclohexyloxy and benzaldehyde functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of novel anti-inflammatory, antimicrobial, and anticancer agents. The unique structural features of 2-(cyclohexyloxy)benzaldehyde enable it to interact with specific biological targets, making it a valuable tool for medicinal chemistry.
One of the most notable advancements in the study of 2-(cyclohexyloxy)benzaldehyde is its role in the synthesis of Schiff base derivatives. Schiff bases, formed by the condensation of primary amines with aldehydes, have demonstrated a wide range of biological activities. Researchers have successfully utilized 2-(cyclohexyloxy)benzaldehyde to synthesize Schiff base ligands that exhibit potent antimicrobial properties against drug-resistant bacterial strains. These findings highlight the compound's potential in addressing the global challenge of antibiotic resistance. Additionally, the Schiff base derivatives have shown promising results in vitro, with some compounds displaying selective cytotoxicity against cancer cell lines while sparing normal cells.
In the context of drug discovery, 2-(cyclohexyloxy)benzaldehyde has been employed as a precursor in the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. Recent studies have identified its derivatives as effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These inhibitors exhibit higher selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The structural optimization of 2-(cyclohexyloxy)benzaldehyde derivatives has further enhanced their pharmacokinetic properties, improving their bioavailability and metabolic stability.
Another area of research focuses on the compound's potential in photodynamic therapy (PDT), a treatment modality for cancer and microbial infections. Scientists have synthesized photosensitizers incorporating 2-(cyclohexyloxy)benzaldehyde, which, upon activation by light, generate reactive oxygen species (ROS) that induce cell death. Preliminary studies have demonstrated the efficacy of these photosensitizers in eradicating tumor cells and pathogenic bacteria, with minimal damage to surrounding healthy tissues. The tunable photophysical properties of 2-(cyclohexyloxy)benzaldehyde-based photosensitizers make them attractive candidates for further development in PDT applications.
Despite these promising findings, challenges remain in the clinical translation of 2-(cyclohexyloxy)benzaldehyde-derived compounds. Issues such as solubility, toxicity, and off-target effects need to be addressed through rigorous preclinical testing and structural modifications. Future research directions may include the exploration of nanotechnology-based delivery systems to enhance the therapeutic efficacy and reduce adverse effects. Additionally, computational modeling and high-throughput screening could accelerate the identification of novel derivatives with improved biological activity and safety profiles.
In conclusion, 2-(cyclohexyloxy)benzaldehyde (CAS: 67698-65-1) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span from antimicrobial and anti-inflammatory agents to photosensitizers for PDT, underscoring its potential in addressing unmet medical needs. Continued investigation into its derivatives and mechanisms of action will undoubtedly contribute to the advancement of drug discovery and therapeutic innovation.
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